molecular formula C12H11Br B8185236 2-Bromomethyl-1-methyl-naphthalene

2-Bromomethyl-1-methyl-naphthalene

Cat. No.: B8185236
M. Wt: 235.12 g/mol
InChI Key: GANBSOXQWLYXOE-UHFFFAOYSA-N
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Description

2-Bromomethyl-1-methyl-naphthalene is an organic compound with the molecular formula C12H11Br. It is a derivative of naphthalene, characterized by the presence of a bromomethyl group at the second position and a methyl group at the first position on the naphthalene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromomethyl-1-methyl-naphthalene typically involves the bromination of 1-methyl-naphthalene. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Bromomethyl-1-methyl-naphthalene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding naphthaldehydes or naphthoic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromomethyl group can yield 1-methyl-naphthalene or other reduced derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Substitution Reactions: Products such as 2-azidomethyl-1-methyl-naphthalene, 2-thiomethyl-1-methyl-naphthalene.

    Oxidation Reactions: 2-formyl-1-methyl-naphthalene, 2-carboxy-1-methyl-naphthalene.

    Reduction Reactions: 1-methyl-naphthalene.

Scientific Research Applications

2-Bromomethyl-1-methyl-naphthalene is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It is investigated for its potential in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.

    Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Bromomethyl-1-methyl-naphthalene exerts its effects is primarily through its reactivity as an electrophile. The bromomethyl group can undergo nucleophilic attack, leading to the formation of various derivatives. These reactions often involve the formation of carbon-carbon or carbon-heteroatom bonds, which are crucial in the synthesis of complex organic molecules.

Molecular Targets and Pathways:

    Enzymatic Reactions: The compound can act as a substrate or inhibitor in enzymatic reactions, affecting pathways involving halogenated intermediates.

    Cellular Pathways: In biological systems, it may interact with cellular components, leading to modifications in cellular pathways and functions.

Comparison with Similar Compounds

    1-Bromomethyl-2-methyl-naphthalene: Similar structure but with different positional isomerism, leading to variations in reactivity and applications.

    2-Chloromethyl-1-methyl-naphthalene: Chlorine substitution instead of bromine, affecting the compound’s reactivity and the types of reactions it undergoes.

    2-Methyl-1-naphthaldehyde: An oxidation product of 2-Bromomethyl-1-methyl-naphthalene, used in different synthetic applications.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it versatile for various applications in research and industry.

Properties

IUPAC Name

2-(bromomethyl)-1-methylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Br/c1-9-11(8-13)7-6-10-4-2-3-5-12(9)10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANBSOXQWLYXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=CC=CC=C12)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801292892
Record name 2-(Bromomethyl)-1-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108238-10-4
Record name 2-(Bromomethyl)-1-methylnaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108238-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-1-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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